molecular formula C22H26N2O4 B3857394 ethyl N-(diphenylacetyl)-beta-alanyl-beta-alaninate CAS No. 5479-77-6

ethyl N-(diphenylacetyl)-beta-alanyl-beta-alaninate

Cat. No. B3857394
CAS RN: 5479-77-6
M. Wt: 382.5 g/mol
InChI Key: ZQPHAGLJTYCNPS-UHFFFAOYSA-N
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Description

Ethyl N-(diphenylacetyl)glycinate is a compound that has a molecular formula of C18H19NO3 . It’s a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .


Synthesis Analysis

While the specific synthesis process for “ethyl N-(diphenylacetyl)-beta-alanyl-beta-alaninate” is not available, there are general methods for synthesizing similar compounds. For example, N-acyl-N’-(tosyl)hydrazines can be synthesized from 2-naphthol, which is a low-cost, easy-to-handle, and eco-friendly starting material .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as IR and NMR spectroscopy . For instance, Ethyl N-(diphenylacetyl)glycinate has a molecular weight of 297.348 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, Ethyl N-(diphenylacetyl)glycinate has a molecular weight of 297.348 Da .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. While the specific mechanism of action for “ethyl N-(diphenylacetyl)-beta-alanyl-beta-alaninate” is not available, similar compounds, such as Ethyl eicosapentaenoic acid, are used to treat dyslipidemia and hypertriglyceridemia .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, Ethyl acetate, a similar compound, is highly flammable and can cause serious eye irritation .

Future Directions

The future directions in the field of organic chemistry involve the development of new synthetic strategies and the exploration of novel compounds for various applications. For instance, peptide-drug conjugates are being explored for targeted cancer therapy , and van der Waals epitaxy is being used for the growth of nanostructures .

properties

IUPAC Name

ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-2-28-20(26)14-16-23-19(25)13-15-24-22(27)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,21H,2,13-16H2,1H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPHAGLJTYCNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395615
Record name ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5479-77-6
Record name ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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